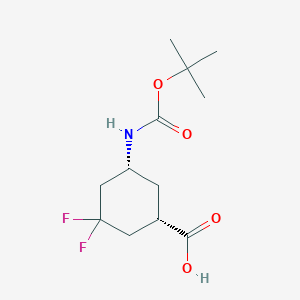

(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid

Descripción

(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, two fluorine atoms at position 3, and a carboxylic acid moiety. The stereochemistry (1S,5R) is critical for its conformational stability and interactions in biological or synthetic contexts. This compound is utilized in peptide synthesis and medicinal chemistry due to the Boc group’s acid-labile protection, which allows selective deprotection under mild acidic conditions .

Key properties include:

Propiedades

IUPAC Name |

(1S,5R)-3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVFIGFKFSWZQV-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: Introduction of the amino group at the 5-position, often through reductive amination.

Protection: Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Carboxylation: Introduction of the carboxylic acid group at the 1-position through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to derivatives with improved pharmacological properties. For instance, the Boc group can be removed to yield free amines that participate in further coupling reactions to create more complex structures suitable for drug candidates.

Antiviral Activity

Research has indicated that compounds similar to (1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid exhibit antiviral properties by acting as inhibitors of viral enzymes. The fluorinated cyclohexane core may enhance binding affinity to viral targets due to increased hydrophobic interactions.

Aminoacyl-tRNA Synthetase Inhibition

A notable application of this compound is its role in studying aminoacyl-tRNA synthetases (aaRS), crucial enzymes in protein synthesis. Inhibitors derived from similar frameworks have been shown to effectively inhibit aaRS activity, which is essential for developing antibiotics targeting bacterial protein synthesis pathways.

Case Study:

In a recent study, analogues of this compound were synthesized and tested for their ability to inhibit specific aaRS enzymes from E. coli. The results demonstrated low nanomolar inhibition values for certain derivatives, indicating high potency as enzyme inhibitors .

| Compound | Target Enzyme | Inhibition Concentration |

|---|---|---|

| 1 | TyrRS | 1.2 µM |

| 2 | AspRS | 9% inhibition at 200 µM |

| 3 | SerRS | 54% inhibition at 200 µM |

Building Block for Peptides

The Boc-protected amino acid structure makes this compound an excellent building block for peptide synthesis. The protection strategy allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences.

Synthesis of Fluorinated Compounds

The introduction of fluorine atoms into organic molecules often enhances their biological activity and pharmacokinetic properties. As such, this compound serves as a precursor in synthesizing various fluorinated compounds used in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to target proteins or enzymes. The Boc-protected amino group allows for selective deprotection and subsequent reactions at the amino site.

Comparación Con Compuestos Similares

Structural Analogues with Fluorine Substitution

Research Findings :

- Fluorine Position: The 3,3-difluoro substitution in the target compound induces distinct electronic effects compared to 4,4-difluoro isomers.

- Bicyclic Systems : Bicyclic analogues (e.g., ) exhibit enhanced rigidity, which may improve binding specificity in drug design but complicate synthesis due to ring strain .

- Trifluoromethyl vs. Difluoro : The trifluoromethyl group in provides stronger electron-withdrawing effects and greater steric bulk, impacting solubility and metabolic stability .

Analogues with Alternative Protecting Groups

Research Findings :

Analogues with Aromatic or Heterocyclic Modifications

Research Findings :

Actividad Biológica

(1S,5R)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H22F2N2O5

- Molecular Weight : 336.34 g/mol

The compound features a cyclohexane ring substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with amino acid transport systems. Research indicates that similar compounds can act as substrates for specific amino acid transporters, facilitating cellular uptake and influencing metabolic pathways .

Pharmacological Effects

- Antitumor Activity : In studies involving gliosarcoma models, compounds with similar structures demonstrated significant uptake in tumor cells compared to normal brain tissue. This suggests potential applications in targeted cancer therapies .

- Neuroprotective Effects : The compound's ability to modulate amino acid transport may confer neuroprotective properties, particularly in conditions characterized by oxidative stress or excitotoxicity .

Study 1: Tumor Uptake in Gliosarcoma Models

A study evaluated the biodistribution of fluorinated derivatives of this compound in rat models. The results showed high tumor-to-normal brain ratios (up to 115:1), indicating effective targeting of tumor cells via amino acid transport systems. The study concluded that the (R)-enantiomers exhibited higher uptake than their (S)-counterparts .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds under oxidative stress conditions. Results indicated that these compounds could significantly reduce neuronal cell death in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.